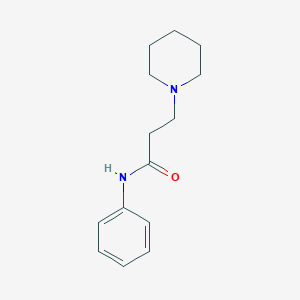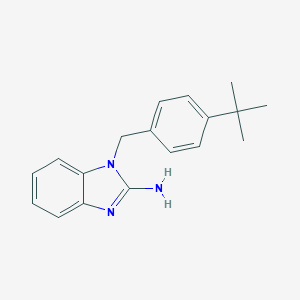
N-phenyl-3-(1-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3-(1-piperidinyl)propanamide, also known as NPP, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action. NPP is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
作用机制
N-phenyl-3-(1-piperidinyl)propanamide inhibits FAAH by binding to its active site, thereby preventing the breakdown of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which in turn activates cannabinoid receptors in the brain and other organs. The activation of cannabinoid receptors produces various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
N-phenyl-3-(1-piperidinyl)propanamide has been shown to produce various biochemical and physiological effects in animal models and human studies. It has been shown to produce analgesic effects in various pain models such as inflammatory pain, neuropathic pain, and cancer pain. It also produces anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. N-phenyl-3-(1-piperidinyl)propanamide has been shown to produce anxiolytic and antidepressant effects in animal models and human studies. It also produces neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-phenyl-3-(1-piperidinyl)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It is also stable in various solvents and can be easily synthesized in large quantities. However, N-phenyl-3-(1-piperidinyl)propanamide has some limitations for lab experiments. It has low aqueous solubility, which makes it difficult to use in aqueous solutions. It is also metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.
未来方向
N-phenyl-3-(1-piperidinyl)propanamide has several potential future directions in scientific research. It can be used to study the role of endocannabinoids in various physiological processes such as pain sensation, mood regulation, and appetite control. It can also be used to develop new drugs for the treatment of various disorders such as chronic pain, anxiety, and depression. N-phenyl-3-(1-piperidinyl)propanamide can be modified to improve its pharmacokinetic properties and reduce its toxicity. It can also be used in combination with other drugs to produce synergistic effects.
合成方法
The synthesis of N-phenyl-3-(1-piperidinyl)propanamide involves the reaction of 3-(1-piperidinyl)propanoic acid with phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or acetonitrile. The product is then purified by recrystallization or column chromatography.
科学研究应用
N-phenyl-3-(1-piperidinyl)propanamide is used in scientific research for its unique properties and mechanism of action. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, mood regulation, and appetite control.
属性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
N-phenyl-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O/c17-14(15-13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17) |
InChI 键 |
VQQGOXHLQOBMRC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
规范 SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)


![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)
![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246381.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
